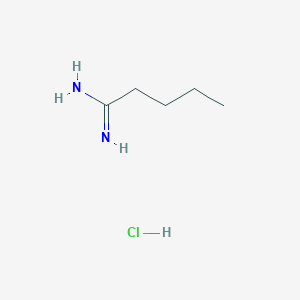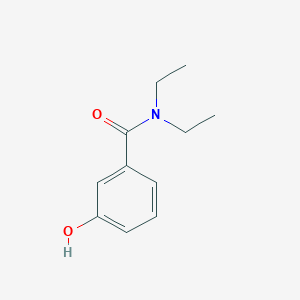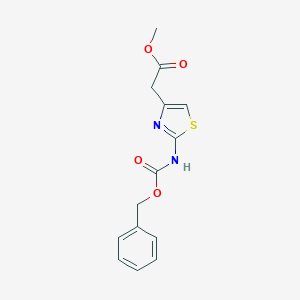
Chlorhydrate de Pentanimidamide
Vue d'ensemble
Description
Pentanimidamide Hydrochloride is an organic compound with the chemical formula C5H13ClN2. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is typically found as a colorless to pale yellow liquid with a pungent odor. It is highly soluble in water and organic solvents and exhibits basic properties .
Applications De Recherche Scientifique
Pentanimidamide Hydrochloride has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentanimidamide Hydrochloride is synthesized through the reaction of pentanimidamide with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete conversion of pentanimidamide to its hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of Pentanimidamide Hydrochloride involves the use of large-scale reactors where pentanimidamide is reacted with hydrochloric acid. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pentanimidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and other derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of amides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines and other derivatives.
Mécanisme D'action
The mechanism of action of Pentanimidamide Hydrochloride involves its interaction with nucleic acids and proteins. It is believed to inhibit the synthesis of DNA, RNA, phospholipids, and proteins by interfering with nuclear metabolism . This inhibition leads to the disruption of cellular processes and ultimately results in the antimicrobial and antiparasitic effects observed with this compound .
Comparaison Avec Des Composés Similaires
- Acetamidine Hydrochloride
- Benzamidine Hydrochloride
- Pentamidine
Comparison: Pentanimidamide Hydrochloride is unique due to its specific chemical structure and properties. Compared to Acetamidine Hydrochloride and Benzamidine Hydrochloride, Pentanimidamide Hydrochloride has a longer carbon chain, which may influence its reactivity and solubility . Pentamidine, on the other hand, is a well-known antimicrobial agent with a broader spectrum of activity, but Pentanimidamide Hydrochloride offers specific advantages in certain synthetic and industrial applications .
Propriétés
IUPAC Name |
pentanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHQVTXPIOPINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469457 | |
| Record name | Pentanimidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18257-46-0 | |
| Record name | Pentanimidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Pentanimidamide Hydrochloride in the synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde?
A1: Pentanimidamide Hydrochloride serves as a crucial intermediate in the novel synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde []. The synthesis starts from valeronitrile, which is converted to Pentanimidamide Hydrochloride. This compound then undergoes a condensation reaction with glyoxal, followed by several steps, ultimately yielding the target compound, 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde.
Q2: Are there any advantages to using this synthetic route with Pentanimidamide Hydrochloride?
A2: Yes, the research highlights several advantages of this synthetic route []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















